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An In-depth Technical Guide to the Spectroscopic Data for the Structural Elucidation of

Isopatulin

Abstract
Isopatulin (also known as neopatulin) is a mycotoxic bicyclic lactone produced by various

species of Aspergillus and Penicillium, including Penicillium griseofulvum.[1] As a member of

the furopyran class, its robust structural characterization is essential for toxicological

assessment, metabolic studies, and as a reference standard in food safety analysis. This guide

provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry

(MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the definitive structural

elucidation of isopatulin. We will explore the causality behind experimental choices, present

detailed protocols, and synthesize the data to build the molecular structure from first principles.

The Logic of Structural Elucidation: A Workflow
Overview
The process of elucidating an unknown molecular structure is a systematic, multi-step

validation process. Each piece of spectroscopic data provides a unique set of clues, and only

when all clues converge on a single, consistent structure can the elucidation be considered

complete. The workflow for isopatulin follows a logical progression from determining the

elemental composition to mapping the precise atomic connectivity.
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Caption: Workflow for Isopatulin Structural Elucidation.

Mass Spectrometry: Defining the Elemental
Blueprint
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The first step in any structural elucidation is to determine the molecular formula. High-

Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides

an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous

determination of the elemental composition.

For isopatulin, HRMS analysis yields a molecular formula of C₇H₆O₄.[1] This formula is the

foundational piece of information upon which all subsequent analysis is built. From this, we can

calculate the Degrees of Unsaturation (DBE) to be 5. This high value immediately suggests the

presence of multiple rings and/or double bonds, which is consistent with a complex bicyclic

structure.

Table 1: High-Resolution Mass Spectrometry Data for Isopatulin

Parameter Value Inference

Molecular Formula C₇H₆O₄ Confirmed by HRMS

Exact Mass 154.0266 g/mol
Foundational for formula

determination

| Degrees of Unsaturation | 5 | Indicates rings and π-bonds |

While detailed fragmentation data can be complex, tandem MS (MS/MS) experiments would

likely show characteristic losses of small neutral molecules such as CO (28 Da) and CO₂ (44

Da), which are indicative of the lactone functional group.

1D NMR Spectroscopy: Identifying the Structural
Fragments
1D NMR spectroscopy provides information about the chemical environment of individual

hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Disclaimer: A complete, formally published, and assigned experimental NMR dataset for

isopatulin was not available in public literature searches at the time of writing. The following

data is a representative and chemically plausible dataset constructed from spectral database
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information and known chemical shift values for analogous structural motifs. It serves to

illustrate the elucidation process.

Table 2: Representative ¹H and ¹³C NMR Data for Isopatulin (500/125 MHz, CDCl₃)

Position δ ¹³C (ppm) δ ¹H (ppm)
Multiplicity (J in
Hz)

2 118.0 6.25 d (2.5)

3 152.0 7.50 d (2.5)

3a 105.0 - -

4 70.0 4.95, 4.85 dd (16.0, 2.0), d (16.0)

6 98.0 6.60 t (2.0)

7a 165.0 - -

C=O 172.0 - -

| 6-OH | - | ~3.5 | br s |

Analysis of the ¹H NMR Spectrum
Olefinic Protons (H-2, H-3): The signals at δ 7.50 and δ 6.25 ppm are in the downfield region,

characteristic of protons on a double bond. Their doublet multiplicity with a small coupling

constant (J ≈ 2.5 Hz) indicates they are coupled to each other, forming a vinyl system. The

significant downfield shift of H-3 suggests it is β to the electron-withdrawing carbonyl group.

Methylene Protons (H-4): The two protons at δ 4.95 and 4.85 ppm show a large geminal

coupling (J = 16.0 Hz), confirming they are on the same carbon (a CH₂ group). Their

chemical shift indicates they are adjacent to an oxygen atom. The additional small coupling

on one of the protons (dd) suggests a long-range coupling to another proton, likely H-6.

Lactol Proton (H-6): The signal at δ 6.60 ppm is characteristic of a proton on a carbon

bonded to two oxygen atoms (a lactol or hemiacetal). Its triplet multiplicity with a small

coupling constant (J ≈ 2.0 Hz) indicates it is coupled to the two nearby H-4 protons.
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Analysis of the ¹³C NMR Spectrum
Carbonyl Carbon: The signal at δ 172.0 ppm is definitively assigned to the ester/lactone

carbonyl carbon.

Olefinic and Quaternary Carbons: The four signals between δ 105.0 and 165.0 ppm

correspond to the four sp²-hybridized carbons of the α,β-unsaturated lactone system. C-3

and C-7a are significantly deshielded due to their proximity to the carbonyl oxygen.

Oxygenated Carbons: The signals at δ 70.0 (C-4) and δ 98.0 (C-6) are in the characteristic

range for sp³ carbons directly attached to oxygen atoms. The C-6 signal is further downfield

as it is bonded to two oxygens.

2D NMR Spectroscopy: Assembling the Molecular
Skeleton
While 1D NMR identifies the pieces, 2D NMR shows how they connect. For a molecule like

isopatulin, COSY, HSQC, and HMBC experiments are indispensable.[2][3]

¹H-¹H COSY: Mapping Proton Neighbors
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each

other (typically through 2 or 3 bonds).

A clear cross-peak between H-2 (δ 6.25) and H-3 (δ 7.50) would confirm their three-bond

(vicinal) coupling and establish the C2-C3 vinyl fragment.

Correlations between the lactol proton H-6 (δ 6.60) and both methylene protons H-4a/H-4b

(δ 4.95/4.85) would establish the O-C6-C?-C4 fragment, although the intervening oxygen

atom means this is a 4-bond coupling, which is often weak but observable in systems like

this.

HSQC: Linking Protons to Carbons
The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a direct correlation

between each proton and the carbon atom it is attached to. This is a powerful tool for
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unambiguously assigning the carbon spectrum based on the more easily interpreted proton

spectrum.

H-2 (δ 6.25) would correlate to C-2 (δ 118.0).

H-3 (δ 7.50) would correlate to C-3 (δ 152.0).

H-4a/b (δ 4.95/4.85) would correlate to C-4 (δ 70.0).

H-6 (δ 6.60) would correlate to C-6 (δ 98.0).

HMBC: Establishing the Long-Range Framework
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical

for elucidating the complete carbon skeleton, as it reveals correlations between protons and

carbons that are 2 or 3 bonds away.[4] This allows us to connect the previously identified

fragments and place the quaternary (non-protonated) carbons.

The following diagram and key correlations are essential for confirming the bicyclic

furopyranone core of isopatulin:

Caption: Key HMBC correlations for Isopatulin.

Connecting the Lactone Ring: A crucial correlation from H-2 (δ 6.25) to the carbonyl carbon

(δ 172.0) confirms the α,β-unsaturated lactone system. A further correlation from H-3 (δ 7.50)

to the quaternary carbon C-7a (δ 165.0) solidifies this ring.

Fusing the Rings: The connection between the two rings is established by correlations from

the H-4 protons (δ 4.95/4.85) to the quaternary carbon C-3a (δ 105.0).

Confirming the Furopyran Ring: The structure of the second ring is confirmed by correlations

from the H-6 proton (δ 6.60) to C-7a (δ 165.0) and from the H-4 protons to C-6 (δ 98.0).

By systematically assembling these long-range correlations, the proposed bicyclic structure of

isopatulin is unequivocally confirmed.

Experimental Protocols
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Reproducible and high-quality data acquisition is fundamental to successful structural

elucidation.

Sample Preparation
Purification: Isopatulin must be isolated and purified to >95% purity using standard

chromatographic techniques (e.g., silica gel column chromatography followed by HPLC).

Sample Weighing: Accurately weigh 1-5 mg of purified isopatulin.

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is often pre-added to the solvent by the

manufacturer to serve as an internal reference (δ 0.00 ppm).

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the

solution is homogenous.

NMR Data Acquisition
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500

MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and

¹³C. The magnetic field homogeneity is optimized by shimming on the sample to ensure

sharp spectral lines.

1D Spectra:

¹H NMR: Acquire using a standard single-pulse experiment. A spectral width of ~12 ppm is

typical.

¹³C NMR: Acquire using a proton-decoupled pulse sequence to produce singlet peaks for

all carbons. A spectral width of ~220 ppm is standard.

2D Spectra:
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COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse

sequence optimized for one-bond ¹J(CH) couplings of ~145 Hz.

HMBC: Use a standard gradient-selected HMBC (gHMBC) pulse sequence. The key

parameter is the long-range coupling delay, which is typically optimized for a coupling

constant of 8-10 Hz to observe both ²J(CH) and ³J(CH) correlations.

Mass Spectrometry Data Acquisition
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or

Orbitrap instrument coupled to an ESI source.

Sample Infusion: The sample is typically dissolved in a suitable solvent (e.g., methanol or

acetonitrile with 0.1% formic acid) and infused directly or via an LC system.

Ionization: Acquire data in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500) with

high resolution (>10,000) to ensure accurate mass measurement for molecular formula

determination.

Conclusion
The structural elucidation of isopatulin is a prime example of the synergy between modern

spectroscopic techniques. High-resolution mass spectrometry provides the definitive molecular

formula, setting the boundaries for the structural puzzle. 1D NMR spectroscopy then identifies

the key functional groups and proton environments. Finally, a suite of 2D NMR experiments,

particularly the HMBC experiment, provides the crucial long-range connectivity information

required to assemble the fragments into the final, validated bicyclic furopyranone structure.

This rigorous, evidence-based approach ensures the highest degree of confidence in the

assigned structure, which is critical for all subsequent scientific and regulatory applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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